3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid
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Overview
Description
3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is a versatile chemical compound with a wide range of applications in scientific research. This compound exhibits intriguing properties that enable its utilization in various fields such as pharmaceuticals, organic synthesis, and materials science.
Preparation Methods
The synthesis of 3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid involves several steps. Typically, the synthetic route includes the reaction of 2-aminophenol with 2,2-dimethylpropanoyl chloride to form an intermediate, which is then reacted with 2-thiophenecarboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or thiophene groups are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is extensively used in scientific research due to its diverse applications:
Biology: The compound is used in biochemical assays and studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid can be compared with similar compounds such as:
3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-furanecarboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-pyridinecarboxylic acid: Contains a pyridine ring, offering different chemical properties and reactivity.
3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-benzothiophenecarboxylic acid: Features a benzothiophene ring, which may enhance its stability and biological activity.
Properties
IUPAC Name |
3-[2-(2,2-dimethylpropanoylamino)phenoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-16(2,3)15(20)17-10-6-4-5-7-11(10)21-12-8-9-22-13(12)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHGSIAEACXZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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